![molecular formula C25H25FN4O3 B2720985 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 1111025-88-7](/img/structure/B2720985.png)
1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures often have important biological activities, such as antiviral, anticancer, antioxidant, and antimicrobial activity . The structure of the compound suggests that it might have similar properties.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization . The exact method would depend on the specific functional groups present in the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its functional groups. For example, the presence of a fluoro group can make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis of fluoroquinolone derivatives involves complex chemical processes that result in the formation of compounds with potential biological activities. For example, the synthesis of ethyl esters of quinolinecarboxylic acids, including those with fluoroquinolone structures, has been achieved through the interaction of quinolone-3-carboxylic acid hydrazides with ethyl esters of polyfluorobenzoyl acrylic acid. This process leads to the formation of 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives, demonstrating the versatility in creating various fluoroquinolone-related compounds (Nosova et al., 2002).
Antimicrobial Activity
Fluoroquinolone derivatives are well-known for their antimicrobial properties, making them subjects of extensive research in the development of new antibacterial and antifungal agents. Studies have shown that certain fluoroquinolone-based compounds, such as those incorporating 4-thiazolidinone moieties, exhibit significant antimicrobial activity, highlighting their potential as therapeutic agents in combating infectious diseases (Patel & Patel, 2010).
Biological Activities and Pharmacokinetics
The biological activities of fluoroquinolone derivatives, including their roles as enzyme inhibitors and their pharmacokinetic properties, are crucial areas of research. For instance, certain fluoroquinolone compounds have been identified as potent inhibitors of specific biological pathways, such as the human immunodeficiency virus (HIV) replication process, showcasing their potential in antiviral therapy (Baba et al., 1998). Moreover, the investigation of the metabolic pathways and excretion mechanisms of these compounds provides valuable insights into their pharmacokinetic profiles, which is essential for their development as pharmaceutical drugs (Umehara et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-3-29-15-18(25-27-24(28-33-25)16-9-5-6-10-22(16)32-2)23(31)17-13-19(26)21(14-20(17)29)30-11-7-4-8-12-30/h5-6,9-10,13-15H,3-4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIXUSDWFDZRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.